2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide is an organic compound that features a cyano group, a dimethylamino group, and a penta-2,4-dienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the penta-2,4-dienamide backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Introduction of the cyano group: This step might involve the use of cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.
Addition of the dimethylamino group: This can be done through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the penta-2,4-dienamide backbone.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The dimethylamino group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with specific enzymes or receptors, modulating their activity. The cyano and dimethylamino groups could play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide: Lacks the methyl group on the phenyl ring.
2-Cyano-5-(dimethylamino)-5-(4-chlorophenyl)penta-2,4-dienamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the 4-methylphenyl group in 2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide may confer unique steric and electronic properties, potentially affecting its reactivity and interactions in various applications.
Properties
CAS No. |
54818-66-5 |
---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide |
InChI |
InChI=1S/C15H17N3O/c1-11-4-6-12(7-5-11)14(18(2)3)9-8-13(10-16)15(17)19/h4-9H,1-3H3,(H2,17,19) |
InChI Key |
QIGALTZZKOYINO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.